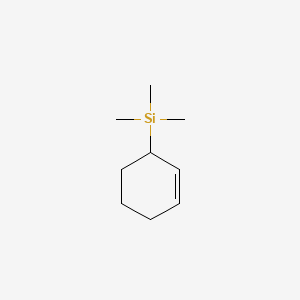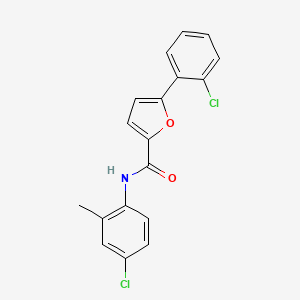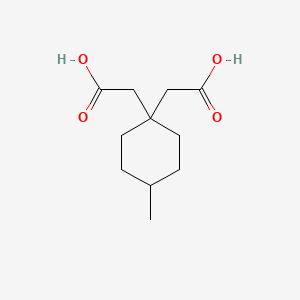
4-Methyl-1,1-cyclohexanediacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,1-cyclohexanediacetic acid is an organic compound with the molecular formula C11H18O4 It is a derivative of cyclohexane, featuring two carboxylic acid groups and a methyl group attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,1-cyclohexanediacetic acid typically involves the hydrolysis of 1,1-cyclohexyl dicyanoamide followed by a decarboxylation reaction. The process can be summarized as follows:
Hydrolysis: 1,1-cyclohexyl dicyanoamide is subjected to hydrolysis, resulting in the formation of a paste.
Decarboxylation: The paste is then added to a sulfuric acid solution to carry out a decarboxylation reaction, yielding a crude product of this compound.
Refinement: The crude product is refined to obtain the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve additional steps to ensure higher yields and purity. For instance, the reaction mixture may be cooled, diluted with water, and extracted with methylisobutyl ketone (MIBK) to separate the organic and aqueous phases. The organic phase is then washed, distilled, and filtered to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-1,1-cyclohexanediacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The methyl group and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-Methyl-1,1-cyclohexanediacetic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Methyl-1,1-cyclohexanediacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an intermediate in the synthesis of bioactive compounds, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1,1-Cyclohexanediacetic acid: A similar compound with two carboxylic acid groups but without the methyl group.
1,1-Cyclohexanediacetic acid monoamide:
Uniqueness: 4-Methyl-1,1-cyclohexanediacetic acid is unique due to the presence of the methyl group, which can influence its reactivity and interactions compared to its non-methylated counterparts.
Propriétés
Numéro CAS |
85179-91-5 |
|---|---|
Formule moléculaire |
C11H18O4 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
2-[1-(carboxymethyl)-4-methylcyclohexyl]acetic acid |
InChI |
InChI=1S/C11H18O4/c1-8-2-4-11(5-3-8,6-9(12)13)7-10(14)15/h8H,2-7H2,1H3,(H,12,13)(H,14,15) |
Clé InChI |
OUPWULBQQGPQFX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B11942024.png)
![dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate](/img/structure/B11942032.png)
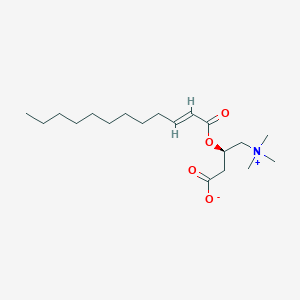
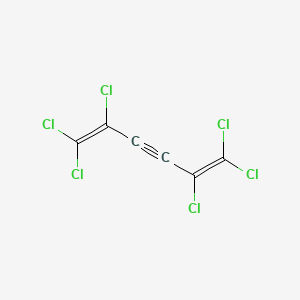
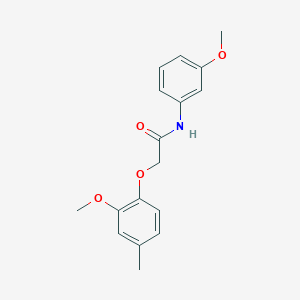
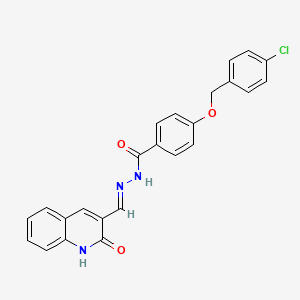

![9-[(4-Benzylphenoxy)methyl]anthracene](/img/structure/B11942053.png)
![2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate](/img/structure/B11942067.png)
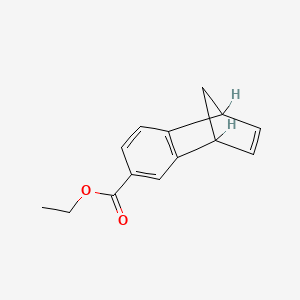
![[4-(4-Methylpent-3-en-1-yl)cyclohex-3-ene-1-sulfonyl]benzene](/img/structure/B11942072.png)
